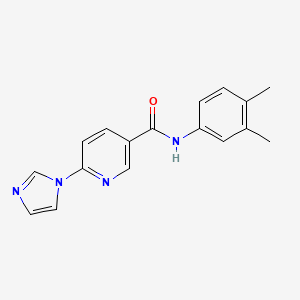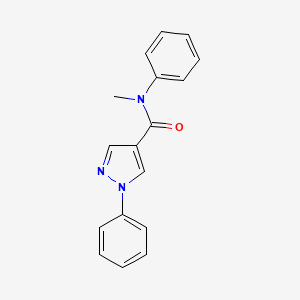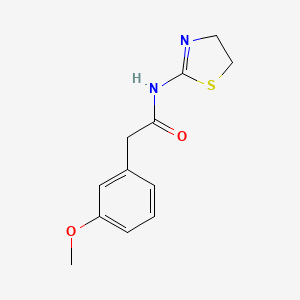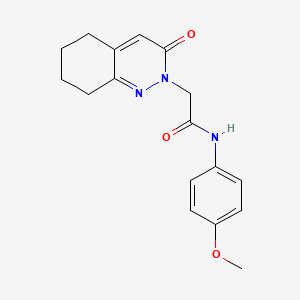![molecular formula C20H14O6S B7468410 [4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate](/img/structure/B7468410.png)
[4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate is a complex organic compound with a unique structure that combines a sulfonyl group, a hydroxyphenyl group, and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-hydroxybenzenesulfonyl chloride with phenylacetic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-(4-oxophenyl)sulfonylphenyl 2-oxo-2-phenylacetate.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical processes.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its structural features may allow for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of [4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenyl sulfonylacetophenone: Similar in structure but lacks the hydroxy group.
4-Hydroxyphenyl sulfone: Contains a sulfone group instead of a sulfonyl group.
Phenylacetic acid derivatives: Share the phenylacetate moiety but differ in other functional groups.
Uniqueness
The uniqueness of [4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural features provide versatility in synthesis and potential for diverse applications in various fields.
Properties
IUPAC Name |
[4-(4-hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6S/c21-15-6-10-17(11-7-15)27(24,25)18-12-8-16(9-13-18)26-20(23)19(22)14-4-2-1-3-5-14/h1-13,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLBFVNYYRQHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7468331.png)


![2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B7468349.png)
![4-[2-[3-[2-Chloro-5-(trifluoromethyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]benzonitrile](/img/structure/B7468350.png)
![(4-Hydroxyphenyl)-[1-(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7468358.png)
![3-[(3-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468365.png)



![1'-propan-2-ylspiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B7468400.png)

![1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468422.png)
![1-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468424.png)
